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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to setting up and utilizing the DM21
density functional for main group thermochemistry studies. The notes include an overview of

the functional, performance benchmarks, detailed computational protocols, and a visual

workflow to ensure successful implementation in your research.

Introduction to DM21
The DeepMind 21 (DM21) is a state-of-the-art machine-learned density functional

approximation (DFA) that has demonstrated high accuracy for main group thermochemistry.[1]

Developed through deep learning, DM21 was trained on fractional charge and fractional spin

systems to overcome some of the inherent limitations of traditional DFAs.[2] This has resulted

in a functional that shows performance comparable or even superior to established methods

like B3LYP for a range of main group chemical systems. However, users should be aware that

self-consistent field (SCF) convergence can be a challenge with DM21, often requiring specific

computational strategies to overcome.

Data Presentation: Performance Benchmarks
DM21 has been rigorously tested on various benchmark datasets for main group

thermochemistry. A key benchmark is the General Main Group Thermochemistry, Kinetics, and

Noncovalent Interactions (GMTKN55) database. The performance of DM21 in comparison to

other well-established functionals is summarized below.
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Functional Benchmark
Mean Absolute Error
(MAE) (kcal/mol)

DM21 GMTKN55 1.5[1]

SCAN GMTKN55 3.6[1]

B3LYP -

Comparable or lower accuracy

than DM21 for main group

thermochemistry.

Note: The lower MAE for DM21 on the comprehensive GMTKN55 benchmark indicates its high

potential for accurate thermochemical predictions in main group chemistry.

Experimental Protocols: Computational
Thermochemistry with DM21
This section outlines the detailed protocols for performing thermochemical studies on main

group molecules using the DM21 functional within the PySCF quantum chemistry software

package.[3]

Protocol 1: Geometry Optimization
A crucial first step in any thermochemistry study is to obtain the optimized equilibrium geometry

of the molecule.

Objective: To find the minimum energy structure of the molecule of interest using the DM21
functional.

Software: PySCF

Procedure:

Molecule Definition: Define the molecular geometry in PySCF using standard methods (e.g.,

by providing Cartesian coordinates).

SCF Calculation Setup:
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Specify the use of the DM21 functional. This is typically done by interfacing with the

density_functional_approximation_dm21 library.

Define the basis set (e.g., 'cc-pVTZ').

Set up the SCF calculation object.

Addressing SCF Convergence:

Due to the nature of the machine-learned functional, SCF convergence can be

challenging. It is highly recommended to implement the following strategies from the

outset:

Level Shifting: Apply a level shift to the virtual orbitals to aid convergence. A starting

value of 0.5 Hartrees is recommended.

Damping: Introduce damping to the SCF iterations to prevent large oscillations. A

damping factor of 0.5 is a good starting point.

It is also beneficial to start the DIIS (Direct Inversion in the Iterative Subspace) procedure

after a few initial cycles (e.g., start DIIS at cycle 2).

Geometry Optimization:

Use the SCF object with the specified convergence parameters to perform the geometry

optimization.

The optimization will iteratively update the nuclear coordinates until a stationary point on

the potential energy surface is found.

Verification:

After the optimization, verify that the calculation has converged to a true minimum by

performing a frequency calculation (see Protocol 2). The absence of imaginary

frequencies confirms a minimum energy structure.

Protocol 2: Thermochemical Property Calculation
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Once the geometry is optimized, a frequency calculation is performed to obtain key

thermochemical data.

Objective: To calculate the vibrational frequencies and derive thermochemical properties such

as enthalpy and Gibbs free energy.

Software: PySCF

Procedure:

Optimized Geometry: Use the optimized molecular geometry obtained from Protocol 1.

Frequency Calculation:

Set up a frequency analysis calculation using the DM21 functional and the same basis set

as in the geometry optimization.

This calculation will compute the second derivatives of the energy with respect to the

nuclear coordinates.

Thermochemical Analysis:

The output of the frequency calculation will provide the vibrational frequencies.

Use these frequencies to compute the zero-point vibrational energy (ZPVE), thermal

corrections to the enthalpy, and the entropy.

The total enthalpy (H) and Gibbs free energy (G) can then be calculated by adding these

thermal corrections to the electronic energy obtained from the optimized geometry.

Data Extraction:

Extract the calculated thermochemical properties for further analysis, such as determining

reaction enthalpies and free energies.

Mandatory Visualization
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Computational Workflow for Main Group
Thermochemistry Studies using DM21
The following diagram illustrates the logical workflow for conducting a thermochemical study

with the DM21 functional.
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Caption: Workflow for DM21 thermochemistry calculations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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